molecular formula C8H12N2O4S B12822048 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzenesulfonamide

5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzenesulfonamide

Cat. No.: B12822048
M. Wt: 232.26 g/mol
InChI Key: UUXKPCZYMPPQRE-UHFFFAOYSA-N
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Description

5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C8H12N2O4S It is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzenesulfonamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzenesulfonamide with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl ketones, while reduction can produce primary amines.

Scientific Research Applications

5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one: This compound shares a similar amino and hydroxyl group structure but differs in the presence of a quinoline ring.

    2-(2-Amino-1-hydroxyethyl)phenol: This compound has a similar amino and hydroxyl group but lacks the sulfonamide group.

Uniqueness

5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H12N2O4S/c9-4-7(12)5-1-2-6(11)8(3-5)15(10,13)14/h1-3,7,11-12H,4,9H2,(H2,10,13,14)

InChI Key

UUXKPCZYMPPQRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)S(=O)(=O)N)O

Origin of Product

United States

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